2-(2,3-Dichlorophenyl)-2,6-diazaspiro[3.3]heptane
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Overview
Description
2-(2,3-Dichlorophenyl)-2,6-diazaspiro[3.3]heptane is a compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of the dichlorophenyl group and the diazaspiro structure makes this compound of significant interest in various fields of research, including medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)-2,6-diazaspiro[3.3]heptane typically involves a cyclization reaction. One common method starts with 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C. The reaction mixture is then treated with an after-treatment solvent to obtain the desired product with high purity .
Industrial Production Methods
For industrial production, the method described above is optimized to ensure high yield and purity. The process involves careful control of reaction conditions and the use of protonic solvents for after-treatment. This method is suitable for large-scale production, providing a product with purity exceeding 99.5% and a yield of over 59.5% .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichlorophenyl)-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or introduce hydrogen into the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
2-(2,3-Dichlorophenyl)-2,6-diazaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs, particularly for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorophenyl)-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-Azaspiro[3.3]heptane: This compound is structurally similar but lacks the dichlorophenyl group.
2-Oxa-1-azaspiro[3.3]heptane: This compound contains an oxygen atom in the spiro ring, offering different chemical properties and reactivity.
Uniqueness
2-(2,3-Dichlorophenyl)-2,6-diazaspiro[3.3]heptane is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug discovery and development .
Properties
Molecular Formula |
C11H12Cl2N2 |
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Molecular Weight |
243.13 g/mol |
IUPAC Name |
2-(2,3-dichlorophenyl)-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C11H12Cl2N2/c12-8-2-1-3-9(10(8)13)15-6-11(7-15)4-14-5-11/h1-3,14H,4-7H2 |
InChI Key |
FACRZYQJHRDYMD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1)CN(C2)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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